Btffh Btffh
Brand Name: Vulcanchem
CAS No.: 164298-25-3
VCID: VC20940427
InChI: InChI=1S/C9H16FN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1
SMILES: C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F
Molecular Formula: C9H16F7N2P
Molecular Weight: 316.2 g/mol

Btffh

CAS No.: 164298-25-3

Cat. No.: VC20940427

Molecular Formula: C9H16F7N2P

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

Btffh - 164298-25-3

Specification

CAS No. 164298-25-3
Molecular Formula C9H16F7N2P
Molecular Weight 316.2 g/mol
IUPAC Name 1-[fluoro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate
Standard InChI InChI=1S/C9H16FN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1
Standard InChI Key MNJUGQKOHJQOCK-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F
Canonical SMILES C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F

Introduction

Chemical Identity and Basic Properties

BTFFH is an organic compound with the IUPAC name 1-(Fluoro(pyrrolidin-1-yl)methylene)pyrrolidin-1-ium hexafluorophosphate(V). Its chemical identity is defined by several key parameters outlined in Table 1.
Table 1: Chemical Identity of BTFFH

ParameterInformation
Common NameBTFFH
Chemical NameBis(tetramethylene)fluoroformamidinium hexafluorophosphate
CAS Number164298-25-3
Molecular FormulaC9H16F7N2P
Molecular Weight316.20 g/mol
StructureFluorinated amidinium salt with hexafluorophosphate counterion
BTFFH appears as a white to off-white crystalline powder with a melting point range of 154-160°C . The compound is moisture-sensitive and requires storage at 2-8°C for long-term stability . Its chemical structure consists of a central fluorinated carbon connected to two pyrrolidine rings, forming a positively charged amidinium ion paired with a hexafluorophosphate anion .

Physical and Chemical Properties

Understanding the physical and chemical properties of BTFFH is crucial for its effective application in chemical synthesis. Table 2 summarizes these properties based on available scientific data.
Table 2: Physical and Chemical Properties of BTFFH

PropertyDescription
Physical StateSolid
AppearanceWhite to off-white crystalline powder
OdorNo information available
Melting Point152-154°C / 305.6-309.2°F
Boiling PointNot available
SolubilitySoluble in common organic solvents (dichloromethane, DMF)
StabilityMoisture sensitive; stable under normal laboratory conditions
ReactivityReacts with carboxylic acids to form acyl fluorides
BTFFH exhibits high thermal and chemical stability when stored properly . Its reactivity primarily stems from the fluorinated carbon center, which readily reacts with carboxylic acids to generate the corresponding acyl fluorides . These acyl fluorides then serve as activated intermediates for subsequent amide bond formation reactions.

Synthesis Methods

Several methods have been developed for the synthesis of BTFFH, with newer approaches offering improved yields and easier handling. The synthesis typically involves the reaction of a bis(tetramethylene)formamidinium precursor with a fluorinating agent.

Traditional Synthesis

The traditional synthesis of BTFFH involves the reaction of bis(tetramethylene)formamidinium chloride with a fluorinating agent such as potassium fluoride, followed by anion exchange with hexafluorophosphoric acid . This method, while effective, often requires multiple steps and careful handling of moisture-sensitive intermediates.

Modern Synthetic Approaches

More recent synthetic approaches have focused on improving the efficiency and scalability of BTFFH production. One notable method, described in the literature, involves the direct fluorination of bis(tetramethylene)formamidinium salts using safer fluorinating agents . These improved methods have made BTFFH more accessible for large-scale applications in peptide chemistry.

Mechanism of Action in Peptide Coupling

BTFFH functions as a peptide coupling reagent through a well-defined mechanism involving the generation of acyl fluorides as reactive intermediates.

Formation of Acyl Fluorides

The mechanism begins with the reaction between BTFFH and a carboxylic acid component (typically an N-protected amino acid) in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) . This reaction generates an acyl fluoride intermediate, which is highly reactive toward nucleophilic attack by amines.
In dichloromethane solution at room temperature, the formation of the acyl fluoride is evidenced by an IR absorption characteristic of the carbonyl fluoride moiety (approximately 1842 cm⁻¹), which appears within minutes of mixing the reagents . For standard amino acids, complete conversion to the acyl fluoride typically occurs within 8-15 minutes, while hindered amino acids may require 1-2 hours .

Peptide Bond Formation

Once formed, the acyl fluoride intermediate undergoes nucleophilic attack by the amino component (typically the N-terminus of a growing peptide chain or another amino acid), resulting in the formation of the amide bond 12. This process can be represented schematically as follows:

  • BTFFH + R-COOH + Base → R-COF + Base·HF + Pyrrolidine byproducts

  • R-COF + H₂N-R' → R-CO-NH-R' + HF
    The reaction proceeds efficiently under mild conditions, typically at room temperature or with gentle heating, making it compatible with sensitive functional groups commonly found in peptide chemistry .

Applications in Peptide Chemistry

BTFFH has found extensive applications in peptide chemistry, particularly in situations where traditional coupling reagents face limitations.

Solid-Phase Peptide Synthesis

BTFFH has proven particularly valuable in solid-phase peptide synthesis (SPPS), where it facilitates the efficient coupling of amino acids to growing peptide chains . The Chemistry Letters publication reports that "The onium reagent BTFFH has been shown to be a convenient reagent for the solid phase synthesis of a range of peptides incorporating sensitive amino acids" . This makes BTFFH especially useful for synthesizing peptides containing amino acids that are prone to side reactions or racemization under more aggressive coupling conditions.

Coupling of Sterically Hindered Amino Acids

One of the most significant advantages of BTFFH is its effectiveness in coupling sterically hindered amino acids, which often pose challenges for conventional coupling reagents . The RSC publication demonstrates that BTFFH facilitates the coupling of highly hindered substrates, such as adamantyl-containing amino acids, with good to excellent yields . For example, the sterically demanding amide synthesis of compound 18 (containing adamantyl groups) was achieved in 78% yield using the BTFFH protocol, compared to only 19% via traditional acyl chloride methods .

Microwave-Assisted Couplings

BTFFH has shown enhanced reactivity under microwave irradiation conditions, making it compatible with modern microwave-assisted peptide synthesis techniques . This combination allows for significantly reduced reaction times while maintaining high coupling efficiencies. For instance, the RSC publication reports that a coupling reaction that gave only 23% conversion after 24 hours at room temperature achieved 85% conversion and 61% isolated yield after just 4 hours under microwave irradiation at 80°C .

Advantages Over Other Coupling Reagents

BTFFH offers several distinct advantages over other commonly used coupling reagents in peptide chemistry.

Reduced Racemization

Many coupling reagents are associated with racemization at the α-carbon of amino acids, particularly for couplings involving sterically hindered residues. BTFFH-mediated couplings typically proceed with minimal racemization, preserving the stereochemical integrity of the amino acid building blocks . This is particularly important for the synthesis of bioactive peptides, where stereochemistry plays a crucial role in biological activity.

Recent Developments and Future Perspectives

Research on BTFFH continues to expand its applications and improve its utility in peptide chemistry.

Specialized Applications

Recent investigations have explored the use of BTFFH in specialized applications beyond traditional peptide synthesis, including the formation of challenging amide bonds in medicinal chemistry and the synthesis of modified peptides for biological studies . The versatility of BTFFH in generating acyl fluorides makes it applicable to a wide range of substrates beyond amino acids.

Future Research Directions

Future research directions may include the development of supported or immobilized versions of BTFFH for continuous-flow chemistry applications, as well as exploring its potential in the synthesis of peptidomimetics and other biologically relevant molecules. Additionally, further optimization of reaction conditions and exploration of solvent effects could enhance the efficiency and scope of BTFFH-mediated couplings.

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